1,3,5-Trihydroxyanthraquinone
Description
Structure
3D Structure
Properties
CAS No. |
52431-73-9 |
|---|---|
Molecular Formula |
C14H8O5 |
Molecular Weight |
256.21 g/mol |
IUPAC Name |
1,3,5-trihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C14H8O5/c15-6-4-8-12(10(17)5-6)13(18)7-2-1-3-9(16)11(7)14(8)19/h1-5,15-17H |
InChI Key |
NAOLWIGVYRIGTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC(=C3)O)O |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Distribution Within Biological Systems
Identification of 1,3,5-Trihydroxyanthraquinone and Related Anthraquinones in Plant Genera (e.g., Morinda citrifolia, Knoxia valerianoides)
Research into the chemical constituents of the plant genera Morinda and Knoxia has revealed a rich source of anthraquinone (B42736) compounds. However, the specific isomer this compound has not been reported in the available literature for Morinda citrifolia. Instead, a variety of other hydroxylated and methoxylated anthraquinones have been isolated from its roots, fruits, and leaves. researchgate.netmdpi.comjsmcentral.orgnumberanalytics.comphytojournal.comacademicjournals.orgworldscientific.comnih.gov For instance, studies on M. citrifolia roots have identified compounds such as 1,3,6-trihydroxy-2-methylanthraquinone and 2-methoxy-1,3,6-trihydroxyanthraquinone. researchgate.netphytojournal.com The fruit has been found to contain anthraquinones like moricitrifone and others with notable antiproliferative activities. mdpi.com
The genus Knoxia, particularly Knoxia valerianoides, is also a significant source of anthraquinones. nih.govou.edunih.govnih.govnih.gov While direct isolation of this compound is not documented, a derivative, 1,3,5-trihydroxy-2-ethoxymethyl-6-methoxyl-anthraquinone , has been successfully isolated from this plant. researchgate.netresearchgate.net Other related compounds found in K. valerianoides include 1,3,6-trihydroxy-2-formyl-9,10-anthraquinone and 1,3,6-trihydroxy-2-methoxymethylanthraquinone. nih.govnih.govnih.gov
The following table summarizes some of the anthraquinones identified in these two plant genera.
Table 1: Selected Anthraquinones Identified in Morinda citrifolia and Knoxia valerianoides
| Compound Name | Plant Source | Reference |
|---|---|---|
| 1,2-Dihydroxyanthraquinone | Morinda citrifolia | researchgate.net |
| 1,3-Dihydroxy-2-methylanthraquinone | Morinda citrifolia | researchgate.net |
| 1,3,6-Trihydroxy-2-methylanthraquinone | Morinda citrifolia | researchgate.net |
| 2-Methoxy-1,3,6-trihydroxyanthraquinone | Morinda citrifolia | phytojournal.com |
| Moricitrifone | Morinda citrifolia | mdpi.com |
| Damnacanthal | Morinda citrifolia, Knoxia valerianoides | academicjournals.orgnih.gov |
| Rubiadin | Morinda citrifolia, Knoxia valerianoides | nih.govnih.gov |
| 1,3,5-Trihydroxy-2-ethoxymethyl-6-methoxyl-anthraquinone | Knoxia valerianoides | researchgate.net |
| 1,3,6-Trihydroxy-2-formyl-9,10-anthraquinone | Knoxia valerianoides | nih.gov |
| 1,3,6-Trihydroxy-2-methoxymethylanthraquinone | Knoxia valerianoides | nih.govnih.govnih.gov |
Occurrence in Fungal Metabolites (e.g.,Alternaria solani)
Fungi are prolific producers of a wide array of secondary metabolites, including a significant number of anthraquinones. nih.govou.edunih.gov Genera such as Aspergillus, Penicillium, Cortinarius, and Alternaria are known for synthesizing these pigments. nih.govnih.govresearchgate.net While many trihydroxyanthraquinone isomers like emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone) and catenarin (B192510) are common fungal products, the specific isomer this compound is not prominently reported as a fungal metabolite in the reviewed literature. nih.govresearchgate.net
The plant pathogenic fungus Alternaria solani, the causative agent of early blight disease in tomatoes and potatoes, produces various mycotoxins. worldscientific.com However, current research has not specifically identified this compound as one of its metabolites. academicjournals.org Studies on other Alternaria species have identified different anthraquinone structures.
Table 2: Examples of Anthraquinones Produced by Fungi
| Compound Name | Fungal Source (Genus) | Reference |
|---|---|---|
| Emodin (1,3,8-trihydroxy-6-methylanthraquinone) | Aspergillus, Penicillium, Dermocybe | researchgate.netnih.gov |
| Physcion (Emodin-3-methyl-ether) | Aspergillus, Dermocybe | researchgate.netnih.gov |
| Catenarin (1,4,6,8-tetrahydroxy-3-methylanthraquinone) | Alternaria, Pyrenophora | researchgate.net |
| 1,3,8-Trihydroxyanthraquinone | Nigrospora sp., Halorosellinia sp. | nih.govou.edu |
Advanced Extraction Methodologies for Natural this compound and Analogs
The isolation of anthraquinones from natural matrices requires sophisticated and optimized extraction and purification strategies to achieve high yield and purity.
Supercritical fluid extraction (SFE) has emerged as a green and efficient alternative to traditional solvent-based methods for extracting natural products. researchgate.netspringernature.com Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its moderate critical temperature and pressure, non-toxicity, and low cost. SFE has been successfully applied to the extraction of anthraquinones from various plant sources, including the roots of Morinda citrifolia. nih.govresearchgate.netnih.gov
The efficiency of SFE is influenced by parameters such as temperature, pressure, and the use of co-solvents (modifiers) like ethanol (B145695) or methanol. nih.govmagtech.com.cnresearchgate.net For instance, one study on M. citrifolia roots using pressurized hot water extraction (a related technique) found the highest extraction yield at 220 °C. nih.gov Another study optimizing SFE for free anthraquinones from Polygonum cillinerve identified optimal conditions as 45°C and 35 MPa with ethanol as a modifier. magtech.com.cn This technology allows for selective extraction by manipulating the density and solvating power of the fluid, offering advantages in terms of reduced solvent consumption and higher purity of the extract. researchgate.net
Conventional solvent extraction remains a widely used technique for obtaining anthraquinones. numberanalytics.com Optimization of these protocols is crucial for maximizing yield. Common methods include maceration, heat-reflux, Soxhlet, and ultrasound-assisted extraction (UAE). numberanalytics.comnih.gov
Following extraction, a multi-step chromatographic process is typically required to separate and purify individual anthraquinones from the complex crude extract.
Thin-Layer Chromatography (TLC) is extensively used for the initial qualitative analysis and fractionation of anthraquinone extracts. jsmcentral.orgnih.govresearchgate.netresearchgate.net Different solvent systems, such as dichloromethane:methanol or toluene-acetone-formic acid, are used to achieve separation on silica (B1680970) gel plates. nih.govresearchgate.net The separated spots are often visualized under UV light or by spraying with a reagent like potassium hydroxide (B78521) (KOH), which imparts a distinct color to the anthraquinone bands. jsmcentral.orgresearchgate.net
Column Chromatography is the standard method for preparative scale purification. academicjournals.orgnih.gov The extract is passed through a column packed with a stationary phase, most commonly silica gel or Sephadex LH-20. phytojournal.comnih.gov A gradient of solvents with increasing polarity is used to elute the compounds based on their affinity for the stationary phase, allowing for the collection of purified fractions. phytojournal.comacademicjournals.org
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are advanced techniques used for final purification, quantification, and identification. nih.govnih.gov These methods, often coupled with mass spectrometry (HPLC-MS or HPTLC-MS), provide high resolution and sensitivity, enabling the precise identification of compounds even in complex mixtures. mdpi.comnih.gov Furthermore, techniques like centrifugal partition chromatography (CPC) have proven effective for the fractionation of fungal anthraquinones. nih.gov
Synthetic Methodologies and Chemical Derivatization of 1,3,5 Trihydroxyanthraquinone
De Novo Synthesis of the Anthraquinone (B42736) Scaffold
De novo strategies focus on building the three-ring anthraquinone system from simpler, non-anthraquinoid precursors. These methods are versatile and allow for the introduction of desired substitution patterns from the outset. Key approaches include condensation reactions, Friedel-Crafts acylation, and Diels-Alder cycloadditions.
Condensation Reactions (e.g., Symmetrical Condensation of 3,5-dihydroxybenzoic acid)
Condensation reactions represent a classical approach to anthraquinone synthesis. In principle, the symmetrical condensation of two molecules of a substituted benzoic acid could be envisioned to form the anthraquinone core. For the synthesis of 1,3,5,7-tetrahydroxyanthraquinone, for instance, a symmetrical condensation of 3,5-dihydroxybenzoic acid would be a logical, albeit challenging, route.
| Reaction Type | Precursor(s) | Catalyst/Conditions | Product | Reference |
| Condensation | meta-Hydroxybenzoic acid | AlCl₃/NaCl melt, 170-210°C | 1,5-Dihydroxyanthraquinone (B121750) | rsc.org |
| Condensation | meta-Hydroxybenzoic acid | Sulfuric Acid | Predominantly 2,6-Dihydroxyanthraquinone (B191064) | rsc.org |
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a principal method for constructing the anthraquinone skeleton. nih.govontosight.ai The typical pathway involves the reaction of a substituted benzene (B151609) derivative with phthalic anhydride (B1165640) (or a substituted derivative) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.govmdpi.com This reaction first forms a 2-benzoylbenzoic acid intermediate, which is then induced to cyclize via intramolecular acylation in the presence of a strong acid like concentrated sulfuric acid to yield the anthraquinone ring system.
For the synthesis of a 1,3,5-trihydroxy-substituted anthraquinone, a plausible retrosynthetic analysis would involve the Friedel-Crafts reaction between phthalic anhydride and 1,3,5-trihydroxybenzene (phloroglucinol) or a protected derivative. The regioselectivity of the initial acylation is a critical factor. In a related synthesis, 3,5-dihydroxybenzoic acid was used as a starting material, which, after several steps, underwent a highly regioselective Friedel-Crafts acylation to afford a key ketone intermediate. sigmaaldrich.com
Modern variations of this reaction aim to improve its environmental footprint by using solvent-free, mechanochemical conditions. nih.gov Ball-milling has been shown to effectively promote Friedel-Crafts acylation between various aromatic hydrocarbons and phthalic anhydride using AlCl₃, affording high yields without the need for toxic solvents. nih.gov
| Aromatic Substrate | Acylating Agent | Catalyst | Key Intermediate | Final Step | Reference |
| Benzene | Phthalic Anhydride | AlCl₃ | o-Benzoylbenzoic acid | H₂SO₄ Cyclization | mdpi.com |
| Pyrene | Phthalic Anhydride | AlCl₃ (mechanochemical) | 2-(1-Pyrenoyl)benzoic acid | Not specified | nih.gov |
| Ester of 3,5-dihydroxybenzoic acid | 2-Chlorobenzoyl chloride | Not specified | Ketone intermediate | Multi-step synthesis | sigmaaldrich.com |
Diels-Alder Cycloaddition Strategies
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful and atom-economical method for constructing the six-membered ring of the anthraquinone system with a high degree of control over regioselectivity and stereoselectivity. rsc.orgyoutube.com This strategy typically involves the reaction of a substituted 1,4-naphthoquinone (B94277) (the dienophile) with a suitably functionalized 1,3-butadiene (B125203) derivative (the diene). researchgate.netnih.gov Subsequent oxidation or aromatization of the resulting cycloadduct furnishes the anthraquinone scaffold.
The regiochemical outcome of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diene and the dienophile. youtube.comnih.gov For example, installing electron-donating groups on the terminal rings of an anthracene (B1667546) precursor can override the natural tendency for reactions to occur at the central ring, allowing for functionalization at the desired positions. youtube.com This level of control is crucial for synthesizing complex, highly substituted anthraquinones. researchgate.net The versatility of this approach allows for a modular assembly, where complex dienes and dienophiles can be prepared separately and then combined to create a wide array of functionalized anthraquinone derivatives. researchgate.netwikipedia.org
Directed Synthesis of 1,3,5-Trihydroxyanthraquinone
Directed synthesis involves modifying a pre-formed anthraquinone or a closely related precursor. These methods rely on achieving regioselective reactions to introduce functional groups at specific positions on the aromatic core.
Regioselective Hydroxylation Techniques
The direct, regioselective introduction of hydroxyl groups onto an anthraquinone core is a significant synthetic challenge due to the relative inertness of the C-H bonds and the potential for multiple products. However, several strategies have been developed to achieve this transformation.
One common method involves a halogenation-substitution sequence. For instance, an anthraquinone can be selectively brominated, and the resulting bromo-derivative can then be subjected to hydroxylation, often using sulfuric acid in the presence of boric acid at elevated temperatures. google.com The boric acid plays a crucial role in facilitating the hydroxyl group's introduction, particularly at peri positions (e.g., 1, 4, 5, 8).
Another approach is the Thiele-Winter acetoxylation, where a quinone is treated with acetic anhydride and an acid catalyst to yield a triacetoxy derivative. Subsequent hydrolysis furnishes the corresponding hydroxyhydroquinone, which can be oxidized to the target hydroxyquinone. mdpi.com
Modern C-H activation chemistry offers more direct routes. The use of directing groups can control the position of functionalization. nih.govrsc.org A directing group, temporarily attached to the molecule, positions a metal catalyst (e.g., palladium, rhodium) to activate a specific C-H bond (e.g., meta to the group), allowing for subsequent C-O bond formation. nih.govuky.edu While not yet specifically demonstrated for this compound, this principle allows for hydroxylation at positions that are not easily accessible through classical electrophilic substitution. rsc.org
The Baeyer-Villiger oxidation represents another potential, albeit indirect, route. This reaction converts ketones to esters using peroxyacids. sigmaaldrich.comwikipedia.orgnih.gov In the context of quinones, enzymatic Baeyer-Villiger monooxygenases (BVMOs) can catalyze ring cleavage, a process that involves hydroxylation steps and is fundamental to the biosynthesis of various natural products. nih.govresearchgate.net While typically associated with ring-opening, the underlying enzymatic hydroxylation mechanisms offer insights into potential biocatalytic approaches for targeted hydroxylation.
| Method | Reagents/Catalyst | Key Features | Reference |
| Halogenation-Hydroxylation | Br₂, then H₂SO₄/Boric Acid | Multi-step process, good for peri-hydroxylation | google.com |
| Thiele-Winter Acetoxylation | Acetic Anhydride, Acid Catalyst | Forms acetoxy intermediates, followed by hydrolysis and oxidation | mdpi.com |
| Directing Group C-H Activation | Pd, Rh, or other metals | Enables functionalization at specific, otherwise unreactive, positions | nih.govrsc.org |
| Baeyer-Villiger Oxidation | Peroxyacids or BVMO enzymes | Typically leads to ring cleavage but involves hydroxylation | nih.govwikipedia.org |
Decarboxylation of Precursor Molecules (e.g., Emodic Acid)
Decarboxylation, the removal of a carboxyl group (-COOH), is a viable final step in a synthetic sequence if an appropriately substituted anthraquinone carboxylic acid can be prepared. This reaction is typically achieved by heating the carboxylic acid in a high-boiling solvent, often in the presence of a metal catalyst like copper powder. google.com For example, 1-aminoanthraquinone-2-carboxylic acid can be effectively decarboxylated to 1-aminoanthraquinone (B167232) in solvents such as pyridine (B92270) or N-methylpyrrolidone at high temperatures. google.com
The prompt specifically mentions the decarboxylation of Emodic acid. Emodic acid is chemically known as 4,5,7-trihydroxyanthraquinone-2-carboxylic acid. The decarboxylation of this molecule would remove the carboxylic acid group at the C-2 position. Based on the standard numbering of the anthraquinone core, this would result in the formation of 1,3,8-trihydroxyanthraquinone, an isomer of the target compound. Therefore, to synthesize this compound via this method, a different precursor, namely 2,4,6-trihydroxy-9,10-dioxoanthracene-1-carboxylic acid, would be required. The general principle of decarboxylation remains a valid synthetic strategy, provided the correct carboxylic acid precursor is used.
Functionalization and Derivatization Strategies for this compound Analogs
The strategic modification of this compound is a key area of research aimed at exploring the structure-activity relationships of this class of compounds. These modifications can be broadly categorized into several key strategies, including the alkylation and acylation of the hydroxyl groups, the introduction of various functional groups onto the anthraquinone core, the reduction to form anthrone (B1665570) derivatives, and the development of novel fused heterocyclic rings.
Alkylation and Acylation of Hydroxyl Groups
The hydroxyl groups of this compound are primary sites for chemical modification through alkylation and acylation reactions. These reactions serve to alter the polarity, solubility, and steric profile of the parent molecule, which can in turn influence its chemical and biological properties.
Alkylation, the introduction of an alkyl group, can be achieved using various alkylating agents in the presence of a suitable base. The choice of base and reaction conditions can influence the degree and regioselectivity of the alkylation. For instance, the use of a mild base might favor the mono-alkylation of the most acidic hydroxyl group, while stronger bases and an excess of the alkylating agent can lead to poly-alkylation.
Acylation involves the introduction of an acyl group, typically from an acid chloride or anhydride, to one or more of the hydroxyl groups. This transformation results in the formation of ester derivatives. Similar to alkylation, the extent of acylation can be controlled by the stoichiometry of the reagents and the reaction conditions. These acylated derivatives often exhibit different chemical reactivity and solubility compared to the parent triol. A convenient method for the synthesis of related 2-hydroxy-1,4-naphthoquinones from β-ketoesters has been reported using a one-pot aryne acyl-alkylation/condensation procedure. rsc.org
| Reaction Type | Reagents and Conditions | Product Type | Key Features |
| Alkylation | Alkyl halides (e.g., CH3I, C2H5Br), Base (e.g., K2CO3, NaH), Solvent (e.g., Acetone, DMF) | O-alkylated derivatives | Modifies polarity and solubility; degree of alkylation can be controlled. |
| Acylation | Acyl chlorides (e.g., CH3COCl), Acid anhydrides (e.g., (CH3CO)2O), Base (e.g., Pyridine, Et3N) | O-acylated (ester) derivatives | Alters chemical reactivity and solubility; can serve as a protecting group strategy. |
Introduction of Halogen, Nitrogen, and Sulfur Functionalities
The introduction of halogen, nitrogen, and sulfur-containing functional groups onto the anthraquinone core represents another important avenue for creating structural diversity. These modifications can significantly impact the electronic properties and potential intermolecular interactions of the resulting analogues.
Halogenation of the aromatic rings can be achieved through electrophilic substitution reactions. The position of substitution is directed by the existing hydroxyl groups. The introduction of halogens can alter the lipophilicity and metabolic stability of the molecule.
The incorporation of nitrogen-containing moieties can be accomplished through various methods, including nitration followed by reduction to an amino group, or through nucleophilic aromatic substitution reactions where a leaving group on the ring is displaced by a nitrogen nucleophile. These amino derivatives can then be further functionalized. A common qualitative method for detecting nitrogen, as well as sulfur and halogens, in organic compounds is the Lassaigne's test, which involves fusing the compound with sodium metal to convert these elements into ionic forms. byjus.comunacademy.comallen.invedantu.comadichemistry.com
Sulfur functionalities can be introduced through reactions such as sulfonation or by reacting the anthraquinone with sulfur-based nucleophiles under appropriate conditions. The resulting sulfonic acids or thioether derivatives can exhibit distinct chemical and physical properties. The Lassaigne's test is also employed for the detection of sulfur. byjus.comunacademy.comallen.inadichemistry.com
| Functional Group | Synthetic Approach | Potential Reagents | Significance of Modification |
| Halogen | Electrophilic Halogenation | X2 (Cl2, Br2), Lewis Acid | Alters lipophilicity and electronic properties. |
| Nitrogen | Nitration followed by Reduction | HNO3/H2SO4, then Sn/HCl or H2/Pd | Introduces a versatile functional group for further derivatization. |
| Sulfur | Sulfonation | SO3/H2SO4 | Increases water solubility and introduces a charged group. |
Synthesis of Anthrone Derivatives via Reduction
Reduction of the anthraquinone core of this compound leads to the formation of the corresponding anthrone derivatives. This transformation involves the reduction of one of the carbonyl groups of the quinone system to a methylene (B1212753) group, while the other carbonyl is converted to a hydroxyl group.
This reduction can be accomplished using various reducing agents. The choice of reducing agent and reaction conditions is crucial to selectively reduce the quinone system without affecting the hydroxyl groups on the aromatic ring. Common reducing agents for this purpose include sodium dithionite (B78146) (Na2S2O4) or catalytic hydrogenation. The resulting anthrone exists in equilibrium with its tautomeric form, the anthranol. The position of this equilibrium is influenced by the solvent and the substitution pattern on the aromatic rings.
| Reducing Agent | Reaction Conditions | Product | Key Features of Transformation |
| Sodium Dithionite (Na2S2O4) | Aqueous or alcoholic solution | 1,3,5-Trihydroxyanthrone | Selective reduction of the quinone system. |
| Catalytic Hydrogenation | H2, Catalyst (e.g., Pd/C) | 1,3,5-Trihydroxyanthrone | Can also reduce other functional groups under harsher conditions. |
Development of Novel Heterocyclic Rings Fused to the Anthraquinone Core
A more advanced derivatization strategy involves the construction of new heterocyclic rings fused to the this compound scaffold. This approach leads to the formation of complex, polycyclic aromatic systems with potentially novel chemical and biological properties.
The synthesis of these fused heterocycles typically involves multi-step sequences. For example, functional groups introduced onto the anthraquinone core, such as amino or hydroxyl groups, can serve as handles for subsequent cyclization reactions. The type of heterocycle formed depends on the nature of the functional groups and the reagents used for the cyclization. For instance, an ortho-amino-hydroxyanthraquinone could be a precursor for the synthesis of a fused oxazole (B20620) or thiazole (B1198619) ring. There are various established strategies for the synthesis of five and six-membered heterocyclic rings that can be adapted for this purpose. researchgate.netresearchgate.netyoutube.comslideshare.netyoutube.comnih.govresearchgate.net
| Heterocyclic Ring Type | General Synthetic Strategy | Potential Precursors on Anthraquinone Core |
| Fused Pyrazole | Reaction of a 1,3-dicarbonyl derivative with hydrazine. | An acylated derivative of this compound. |
| Fused Oxazole/Thiazole | Cyclization of an ortho-amino-hydroxy or ortho-amino-thio derivative. | An amino and hydroxyl/thiol group in adjacent positions. |
| Fused Pyridine | Condensation reactions involving an amino group and a 1,3-dicarbonyl compound. | An amino-functionalized this compound. |
Biosynthetic Pathways and Metabolic Engineering of Anthraquinone Production
Elucidation of Polyketide Biosynthetic Pathway in Fungi
In fungi, the biosynthesis of anthraquinones proceeds via the polyketide pathway, a route that constructs complex carbon skeletons from simple two-carbon units. nih.gov This pathway is the sole reported method for anthraquinone (B42736) biosynthesis in fungi and is responsible for producing a wide array of aromatic metabolites. nih.gov The core of this process is driven by large, multifunctional enzymes known as polyketide synthases.
Polyketide synthases (PKSs) are central to the biosynthesis of anthraquinones in fungi. wikipedia.org These enzymes catalyze the assembly of a polyketide chain through the sequential condensation of small carboxylic acid units. The process begins with a starter unit, typically acetyl-CoA, which is extended by several malonyl-CoA units. researchgate.net In the case of many fungal anthraquinones, the backbone is formed from one acetyl-CoA unit and seven malonyl-CoA units, creating an octaketide chain. researchgate.netnih.gov
Fungal anthraquinones are typically synthesized by non-reducing polyketide synthases (NR-PKSs). nih.gov These enzymes contain an acyl carrier protein (ACP) domain, which holds the growing polyketide chain as a thioester during synthesis. wikipedia.org The NR-PKS iteratively adds the malonyl-CoA extender units, but unlike reducing PKSs, it does not reduce the keto groups formed after each condensation, leading to a poly-β-keto chain that is primed for cyclization into an aromatic structure. nih.gov
Table 1: Key Components in the Fungal Polyketide Pathway for Anthraquinone Biosynthesis
| Component | Role |
|---|---|
| Polyketide Synthase (PKS) | A multi-domain enzyme that catalyzes the formation of polyketides. wikipedia.org |
| Non-Reducing PKS (NR-PKS) | Type of PKS common in fungi that produces aromatic polyketides. nih.gov |
| Acetyl-CoA | The typical starter unit for the polyketide chain. researchgate.net |
| Malonyl-CoA | The extender unit used for the iterative elongation of the polyketide chain. researchgate.net |
| Acyl Carrier Protein (ACP) | A domain within the PKS that covalently holds the growing polyketide intermediate. wikipedia.org |
Once the linear octaketide chain is assembled on the PKS, it must be folded and cyclized in a specific manner to form the tricyclic anthraquinone core. This process is not random; it is controlled by the PKS and associated enzymes, which dictate the regioselectivity of the aldol-type condensations. nih.gov The folding pattern determines which carbons of the chain will react to form the rings.
For typical fungal anthraquinones like emodin (B1671224), the folding of the octaketide precursor facilitates specific intramolecular aldol (B89426) condensations. The cyclization cascade is a complex process that involves sequential ring formation. For instance, a C6-C11 cyclization can form the first ring, followed by a C4-C9 cyclization for the second ring. Subsequent dehydration and enolization reactions lead to the formation of a stable aromatic system. The final cyclization and subsequent oxidation steps produce the characteristic anthraquinone scaffold. nih.gov The specific folding and cyclization pattern is a key determinant of the final anthraquinone structure. nih.gov
Chorismate/o-Succinylbenzoic Acid Pathway in Higher Plants
In higher plants, particularly within families like the Rubiaceae, a different and more complex biosynthetic route, the chorismate/o-succinylbenzoic acid pathway, is responsible for producing anthraquinones. researchgate.netresearchgate.net This pathway combines intermediates from primary metabolism, specifically the shikimate and tricarboxylic acid (TCA) cycles, to construct the anthraquinone skeleton. researchgate.net
The construction of the anthraquinone molecule in plants is a multipart process. Rings A and B of the anthraquinone core are derived from the shikimate pathway via chorismate. researchgate.netnih.gov The pathway proceeds as follows:
Chorismate to Isochorismate : The enzyme isochorismate synthase (ICS) converts chorismate, a key branch-point metabolite from the shikimate pathway, into isochorismate. nih.govnih.gov
Formation of o-Succinylbenzoic Acid (OSB) : Isochorismate then reacts with α-ketoglutarate (from the TCA cycle) in a reaction catalyzed by o-succinylbenzoate synthase (OSBS). nih.gov
Activation and Cyclization : OSB is activated by conversion to its CoA ester by OSB:CoA ligase. This activated intermediate then undergoes a ring-closure reaction to form 1,4-dihydroxy-2-naphthoic acid (DHNA), which constitutes rings A and B of the anthraquinone. nih.gov
Prenylation : The final step is the addition of ring C. This is achieved through the prenylation of DHNA with an isoprenoid unit, isopentenyl diphosphate (B83284) (IPP) or its isomer dimethylallyl diphosphate (DMAPP). researchgate.netnih.gov
Plants possess a unique metabolic duality, having two distinct pathways for the synthesis of the universal isoprenoid precursors, IPP and DMAPP. nih.govoup.com
Mevalonic Acid (MVA) Pathway : Located in the cytosol, the MVA pathway starts with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then converted to mevalonic acid. nih.gov A series of phosphorylation and decarboxylation reactions then yields IPP. nih.gov This pathway is also found in animals and fungi. nih.gov
Methylerythritol Phosphate (B84403) (MEP) Pathway : This pathway operates in the plastids of plants, as well as in most eubacteria and green algae. oup.comnih.gov It begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. pnas.org A sequence of enzymatic steps then leads to the formation of both IPP and DMAPP. nih.gov
While the MVA pathway is cytosolic and the MEP pathway is plastidial, there is evidence of a "cross-talk" between the two, allowing for the exchange of isoprenoid precursors between these compartments. oup.comznaturforsch.com The IPP used for anthraquinone biosynthesis in the Rubiaceae has been shown to originate from the MEP pathway. researchgate.net
Table 2: Key Precursors and Enzymes in the Plant Chorismate/OSB Pathway
| Component | Type | Role |
|---|---|---|
| Shikimic Acid | Precursor | Starting material for the shikimate pathway leading to chorismate. |
| Chorismate | Precursor | Branch-point intermediate that enters the anthraquinone-specific pathway. nih.gov |
| α-Ketoglutarate | Precursor | TCA cycle intermediate that condenses with isochorismate. researchgate.net |
| Isopentenyl Diphosphate (IPP) | Precursor | Isoprenoid unit that forms Ring C of the anthraquinone. researchgate.net |
| Isochorismate Synthase (ICS) | Enzyme | Catalyzes the conversion of chorismate to isochorismate. nih.gov |
| o-Succinylbenzoate Synthase (OSBS) | Enzyme | Catalyzes the formation of o-succinylbenzoic acid. nih.gov |
| OSB:CoA Ligase | Enzyme | Activates OSB for the final ring-closure reaction. nih.gov |
Comparative Analysis of Biosynthetic Routes in Different Organisms (Plants vs. Fungi)
The biosynthetic strategies for anthraquinone production in plants and fungi are fundamentally different, reflecting their distinct evolutionary paths. The primary distinction lies in the origin of the carbon atoms that make up the tricyclic anthraquinone core. nih.govfu-berlin.de
Fungal Pathway (Polyketide) : In fungi, the entire anthraquinone skeleton is assembled from a single type of building block derived from acetate (B1210297). nih.govresearchgate.net A non-reducing polyketide synthase constructs a C16 octaketide chain from one acetyl-CoA and seven malonyl-CoA units, which then cyclizes to form the final structure. This results in anthraquinones that are often substituted on both terminal rings (A and C). researchgate.netfu-berlin.de
Plant Pathway (Chorismate/o-Succinylbenzoic Acid) : Higher plants utilize a composite pathway. Rings A and B are derived from the shikimate pathway (via chorismate) and the TCA cycle (via α-ketoglutarate). researchgate.net Ring C, however, is derived from an isoprenoid precursor (IPP/DMAPP), which is synthesized via either the MVA or MEP pathway. researchgate.net This method typically produces anthraquinones, like those in the Rubiaceae family, that are substituted only on one of the terminal rings. fu-berlin.de
This fundamental difference in biosynthetic origin—a unified polyketide route in fungi versus a hybrid shikimate-isoprenoid route in plants—is the most significant distinction between the two systems.
Table 3: Comparison of Anthraquinone Biosynthesis in Fungi and Plants
| Feature | Fungi | Higher Plants |
|---|---|---|
| Primary Pathway | Polyketide Pathway nih.gov | Chorismate / o-Succinylbenzoic Acid Pathway researchgate.net |
| Precursors for Rings A & B | Acetyl-CoA, Malonyl-CoA researchgate.net | Shikimic Acid, Chorismate, α-Ketoglutarate researchgate.net |
| Precursor for Ring C | Acetyl-CoA, Malonyl-CoA researchgate.net | Isopentenyl Diphosphate (IPP) researchgate.net |
| Key Intermediate | Polyketide Chain (e.g., octaketide) researchgate.net | o-Succinylbenzoic Acid (OSB) nih.gov |
| Typical Substitution Pattern | Both terminal rings (A and C) are often substituted. fu-berlin.de | Typically substituted on only one terminal ring. fu-berlin.de |
| Location of IPP Synthesis | Mevalonic Acid (MVA) Pathway (cytosolic) nih.gov | MVA (cytosolic) and MEP (plastidial) Pathways oup.com |
Strategies for Metabolic Engineering of Anthraquinone Biosynthesis
Enhancement of Specific Pathway Fluxes
One approach to achieve this is through the overexpression of key rate-limiting enzymes in the precursor pathways. For instance, studies on other secondary metabolites have shown that overexpressing genes such as those for 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) from the MEP pathway can lead to an increased supply of isopentenyl diphosphate (IPP), a crucial building block for the C-ring of Rubia-type anthraquinones. nih.govnih.gov Similarly, enhancing the shikimate pathway by overexpressing enzymes like shikimate kinase (SK) or shikimate dehydrogenase (SD) can increase the pool of chorismate, a direct precursor to the A and B rings. nih.gov
Table 1: Key Enzymes for Enhancing Anthraquinone Precursor Flux
| Enzyme | Pathway | Function | Potential Impact of Overexpression |
|---|---|---|---|
| 1-deoxy-D-xylulose-5-phosphate synthase (DXS) | MEP Pathway | Catalyzes the first committed step in the MEP pathway. nih.gov | Increased supply of IPP for the C-ring of anthraquinones. nih.gov |
| 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) | MEP Pathway | A key regulatory enzyme in the MEP pathway. nih.gov | Enhanced metabolic flux towards IPP biosynthesis. nih.gov |
| Isochorismate synthase (ICS) | Shikimate Pathway | Converts chorismate to isochorismate. nih.gov | Increased precursor pool for the A and B rings of anthraquinones. nih.gov |
| o-succinylbenzoate synthase (OSBS) | Anthraquinone Biosynthesis | A key enzyme in the formation of the anthraquinone skeleton. nih.gov | Direct enhancement of the anthraquinone-specific pathway. nih.gov |
| Shikimate kinase (SK) | Shikimate Pathway | Phosphorylates shikimate. nih.gov | Increased production of chorismate. nih.gov |
Heterologous Expression of Biosynthetic Genes
Heterologous expression, which involves introducing the genes responsible for a biosynthetic pathway from one organism into a more easily manageable host, is a cornerstone of modern metabolic engineering. nih.govnih.govwikipedia.org This strategy is particularly valuable when the native producer of a compound is difficult to cultivate or genetically manipulate. nih.gov For the production of 1,3,5-Trihydroxyanthraquinone, the genes encoding the necessary biosynthetic enzymes, particularly the type III polyketide synthase (PKS) responsible for forming the core anthraquinone structure, can be expressed in microbial hosts like Escherichia coli or Saccharomyces cerevisiae. nih.govfrontiersin.org
The process typically involves identifying and isolating the biosynthetic gene cluster for the target anthraquinone. nih.gov These clusters often contain all the genes required for the synthesis of the final product from common cellular precursors. Once identified, the gene cluster can be cloned into an expression vector and introduced into a suitable host organism. wikipedia.org The host's cellular machinery then transcribes and translates these genes, leading to the production of the desired compound.
Successful heterologous expression often requires optimization of various factors, including codon usage of the introduced genes to match the host organism, balancing the expression levels of different enzymes in the pathway, and engineering the host's metabolism to provide a sufficient supply of necessary precursors and cofactors. nih.gov For instance, the production of polyketides in a heterologous host can be improved by engineering the host to overproduce acetyl-CoA and malonyl-CoA, the primary building blocks for polyketide synthesis. frontiersin.org
Table 2: Examples of Heterologous Expression of Type III Polyketide Synthases
| Enzyme | Native Source | Host Organism | Product(s) |
|---|---|---|---|
| Chalcone Synthase (CHS) | Petunia hybrida | Escherichia coli | Naringenin chalcone |
| Stilbene Synthase (STS) | Vitis vinifera | Saccharomyces cerevisiae | Resveratrol |
| 2-Pyrone Synthase (2-PS) | Gerbera hybrida | Saccharomyces cerevisiae | Triacetic acid lactone frontiersin.org |
While specific examples of the heterologous production of this compound are not extensively documented in publicly available research, the principles established from the successful production of other polyketides provide a clear roadmap for future efforts. The identification and heterologous expression of the specific type III PKS and any necessary modifying enzymes from the native producer of this compound would be a critical step towards its sustainable and scalable biotechnological production.
Advanced Spectroscopic and Analytical Methodologies for Structural and Mechanistic Research
High-Resolution Mass Spectrometry (HR-ESI-MS) in Elucidating Complex Structures
High-resolution mass spectrometry, particularly with electrospray ionization (HR-ESI-MS), is a powerful tool for determining the elemental composition and elucidating the structures of complex molecules like 1,3,5-Trihydroxyanthraquinone and its derivatives. This technique measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the determination of molecular formulas.
For instance, in the study of anthraquinone (B42736) derivatives, HR-ESI-MS has been used to confirm the molecular formula of newly synthesized compounds. The negative-ion HR-ESI-MS of one such derivative, C₁₅H₁₀O₅, showed a prominent [M-H]⁻ peak at m/z 269.0451, which is in close agreement with the calculated value of 269.0455. researchgate.net This level of precision is crucial for distinguishing between isomers and confirming the identity of a compound. Similarly, the molecular formula of another anthraquinone, C₁₆H₁₂O₄, was confirmed by a high-resolution electron impact mass spectrometry (HREIMS) molecular ion peak at m/z 268.0734, corresponding to the calculated value of 268.0736. conicet.gov.ar
In the context of identifying natural products in complex mixtures, such as grains, ultrahigh-performance liquid chromatography coupled with hybrid quadrupole orbital ion trap mass spectrometry (Q-Orbitrap MS) has been employed. This method was used to identify rubrofusarin (B1680258), a related naphthoquinone, by matching the exact mass of the protonated molecule [M+H]⁺ at m/z 273.0757. nih.govresearchgate.net The high resolution and accuracy of the Orbitrap mass analyzer are instrumental in differentiating compounds with very similar masses, which is often the case in metabolomic studies. nih.gov Furthermore, the fragmentation patterns observed in the tandem mass spectra (MS/MS) provide structural information that helps in the definitive identification of the compounds. nih.govresearchgate.net
The analysis of a bianthraquinone derivative with the molecular formula C₃₀H₁₈O₈ was supported by positive-ion fast atom bombardment-mass spectrometry (FAB-MS), which showed a pseudomolecular ion [M+H]⁺ peak at m/z 507, consistent with the calculated molecular weight of 506. conicet.gov.ar
Table 1: High-Resolution Mass Spectrometry Data for Anthraquinone-Related Compounds
| Compound | Molecular Formula | Ionization Mode | Observed m/z | Calculated m/z | Reference |
|---|---|---|---|---|---|
| Anthraquinone Derivative | C₁₅H₁₀O₅ | (-) HR-ESI-MS | 269.0451 [M-H]⁻ | 269.0455 | researchgate.net |
| Anthraquinone Derivative | C₁₆H₁₂O₄ | HREIMS | 268.0734 [M]⁺ | 268.0736 | conicet.gov.ar |
| Rubrofusarin | C₁₅H₁₂O₅ | Q-Orbitrap MS | 273.0757 [M+H]⁺ | Not Specified | nih.govresearchgate.net |
| Bianthraquinone Derivative | C₃₀H₁₈O₈ | (+) FAB-MS | 507 [M+H]⁺ | 506 (MW) | conicet.gov.ar |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including this compound and its analogs. Through various NMR experiments, such as ¹H-NMR, ¹³C-NMR, and two-dimensional (2D) techniques like COSY, HMQC, and HMBC, detailed information about the carbon skeleton, proton environments, and connectivity within the molecule can be obtained.
The ¹H-NMR spectrum of an anthraquinone derivative (C₁₅H₁₀O₅) revealed characteristic signals for aromatic protons. researchgate.net These included a pair of meta-coupled protons at δ 6.65 (d, J=2.5 Hz) and δ 7.24 (d, J=2.5 Hz), and an ABX system of aromatic protons at δ 7.63 (d, J=2.5 Hz), δ 7.40 (dd, J=8.5, 2.5 Hz), and δ 8.21 (d, J=8.5 Hz). researchgate.net The spectrum also showed a signal for a hydrogen-bonded phenolic hydroxyl group at δ 12.95 (s). researchgate.net
For rubrofusarin, a related naphthopyrone, ¹H-NMR spectra have shown a chelated hydroxyl group signal at a significantly downfield shift of δH 14.91. researchgate.net The ¹³C-NMR spectrum of rubrofusarin displayed 15 carbon signals, which were assigned to various carbons in the molecule, including methines, oxygenated sp² carbons, and a carbonyl carbon of a γ-lactone at δC 185.0. researchgate.netresearchgate.net
2D NMR experiments are crucial for establishing the connectivity between protons and carbons. For example, the HMBC (Heteronuclear Multiple Bond Correlation) spectrum of an anthraquinone derivative showed correlations that confirmed the position of a methoxy (B1213986) group. researchgate.net Similarly, for a bianthraquinone, 2D NMR experiments like NOESY and COLOC were recorded for the first time to aid in its structural determination. conicet.gov.ar
The table below summarizes some of the characteristic NMR data for anthraquinone and related structures.
Table 2: Representative ¹H and ¹³C NMR Data for Anthraquinone-Related Scaffolds
| Compound/Scaffold | Nucleus | Chemical Shift (δ) in ppm | Multiplicity/Coupling Constant (J) | Assignment | Reference |
|---|---|---|---|---|---|
| Anthraquinone Derivative | ¹H | 6.65 | d, J=2.5 Hz | H-2 | researchgate.net |
| ¹H | 7.24 | d, J=2.5 Hz | H-4 | researchgate.net | |
| ¹H | 7.63 | d, J=2.5 Hz | H-5 | researchgate.net | |
| ¹H | 7.40 | dd, J=8.5, 2.5 Hz | H-7 | researchgate.net | |
| ¹H | 8.21 | d, J=8.5 Hz | H-8 | researchgate.net | |
| ¹H | 12.95 | s | OH-1 (hydrogen-bonded) | researchgate.net | |
| Rubrofusarin | ¹H | 14.91 | s | Chelated OH | researchgate.net |
| ¹H | 6.47, 6.70 | d (meta-coupled) | Aromatic Protons | researchgate.net | |
| ¹H | 6.04 | s | Aromatic Proton | researchgate.net | |
| ¹³C | 185.0 | - | Carbonyl (γ-lactone) | researchgate.netresearchgate.net | |
| ¹³C | 162.3-160.9 | - | sp²-oxy carbons | researchgate.net | |
| ¹³C | 107.5-97.9 | - | sp² methines | researchgate.net |
Electrochemical Analytical Techniques for Redox Property Characterization and Reaction Mechanism Studies (e.g., Voltammetry of Immobilized Microparticles)
Electrochemical techniques, such as cyclic voltammetry (CV), are fundamental in characterizing the redox properties of anthraquinone derivatives. These methods provide insights into the electron transfer processes, redox potentials, and stability of the electrochemically generated species. The technique of voltammetry of immobilized microparticles is particularly useful for studying the electrochemistry of insoluble organic compounds. researchgate.net
Studies on various anthraquinone derivatives have demonstrated their rich electrochemical behavior. For instance, the cyclic voltammograms of 1-amino-, 1-ethylamino-, and 1-(diethylamino)-anthraquinone in acetonitrile (B52724) have been recorded to understand their redox properties. researchgate.net The reduction of anthraquinones typically proceeds in two successive one-electron steps, forming a radical anion and then a dianion. researchgate.net
In the context of energy storage applications, the electrochemical performance of 1,3,5,7-tetrahydroxyanthraquinone (1,3,5,7-THAQ) has been investigated. nju.edu.cnresearchgate.net Cyclic voltammetry revealed that 1,3,5,7-THAQ exhibits good electrochemical reversibility. nju.edu.cn Its redox potential was measured to be -0.86 V versus an Ag/AgCl electrode in an alkaline medium (pH 14). nju.edu.cn This low redox potential makes it a suitable anolyte material for aqueous redox flow batteries. nju.edu.cnresearchgate.net Post-cycling analysis of the electrolyte confirmed the excellent stability of the 1,3,5,7-THAQ molecule, with no signs of electrochemical polymerization in a highly alkaline environment. nju.edu.cn
The indirect cathodic reduction of dispersed indigo (B80030) using 1,2-dihydroxy-9,10-anthraquinone-3-sulphonate (Alizarin Red S) as a mediator has also been studied using cyclic voltammetry. researchgate.net The presence of indigo led to an increase in the diffusion-controlled cathodic peak current, indicating a mediated electron transfer process. researchgate.net
Table 3: Redox Potentials of Selected Anthraquinone Derivatives
| Compound | Technique | Medium | Redox Potential (vs. Reference Electrode) | Reference |
|---|---|---|---|---|
| 1,3,5,7-Tetrahydroxyanthraquinone | Cyclic Voltammetry | 2.0 M KOH (pH 14) | -0.86 V (vs. Ag/AgCl) | nju.edu.cn |
| 1,3,5,7-Tetrahydroxyanthraquinone | Cyclic Voltammetry | pH 14 | -0.68 V (vs. SHE) | nju.edu.cnresearchgate.net |
| Alizarin (B75676) Red S (mediator for indigo reduction) | Cyclic Voltammetry | 0.1 M NaOH | Oxidation of reduced indigo at -650 mV (vs. Ag/AgCl, 3 M KCl) | researchgate.net |
Hyphenated Chromatographic Techniques (e.g., LC-MS/MS) for Bioactive Compound Identification in Complex Mixtures
Hyphenated chromatographic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful for the identification and quantification of bioactive compounds in complex matrices. This approach combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.
The application of ultrahigh-performance liquid chromatography coupled with hybrid quadrupole orbital ion trap mass spectrometry (UHPLC/Q-Orbitrap MS) has been pivotal in identifying and quantifying rubrofusarin and its isomer in various grain samples like maize, rice, and wheat. nih.govacs.orgacs.org This technique allowed for the detection of rubrofusarin at concentrations ranging from 0.815 to 61.86 µg/kg. nih.govacs.org The high resolution of the Q-Orbitrap MS enables the confident identification of compounds based on their accurate mass and isotopic patterns. nih.gov Furthermore, the data-dependent MS/MS scans provide fragmentation data that serve as a structural fingerprint for the compound, confirming its identity even at trace levels. nih.govacs.org
In one study, the analysis of Fusarium graminearum metabolites using UHPLC/Q-Orbitrap MS unexpectedly revealed the presence of an isomer of rubrofusarin alongside the known compound. nih.govresearchgate.net The product ions of both the precursor ions were identical to those of the rubrofusarin standard, confirming the presence of an isomer. nih.govresearchgate.net This highlights the capability of LC-MS/MS to uncover novel or unexpected compounds in complex biological extracts.
The retrospective analysis of data is another advantage of this technique. Raw data from samples can be re-processed using an in-house database to screen for the presence of specific compounds, as was done to confirm the presence of rubrofusarin in naturally contaminated grain samples. nih.govacs.org
Table 4: LC-MS/MS Parameters for the Analysis of Rubrofusarin
| Parameter | Description | Reference |
|---|---|---|
| Chromatographic System | Ultrahigh-Performance Liquid Chromatography (UHPLC) | nih.govacs.orgacs.org |
| Mass Spectrometer | Hybrid Quadrupole Orbital Ion Trap Mass Spectrometry (Q-Orbitrap MS) | nih.govacs.orgacs.org |
| Ionization Mode | Electrospray Ionization (ESI) | nih.gov |
| Precursor Ion (m/z) | 273.0757 [rubrofusarin + H]⁺ | nih.govresearchgate.net |
| Application | Identification and quantification of rubrofusarin and its isomer in grains. | nih.govacs.orgacs.org |
X-ray Crystallography for Precise Molecular Architecture Determination
The crystal structure of 1-hydroxyanthraquinone (B86950) has been determined, revealing that the anthraquinone residue is not perfectly planar. photonics.ru The dihedral angles between the central quinone ring and the side benzene (B151609) rings were found to be 4.1° and 4.8°. photonics.ru A strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen was observed, with an O-H···O distance of 1.75 Å and an O···O distance of 2.59 Å. photonics.ru
For the related naphthopyrone, rubrofusarin, crystal structure data is available in the Cambridge Structural Database (CSD) with the CCDC number 217318. nih.gov This structural information is invaluable for computational studies, such as molecular docking, which can help in understanding the interactions of these compounds with biological targets.
While a specific crystal structure for this compound was not found in the provided search results, the data for analogous compounds demonstrate the power of X-ray crystallography in providing definitive structural proof and detailed geometric parameters.
Table 5: Crystallographic Data for 1-Hydroxyanthraquinone
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | photonics.ru |
| Space Group | P2₁/c | photonics.ru |
| Dihedral Angle (Central Ring to Side Ring 1) | 4.1° | photonics.ru |
| Dihedral Angle (Central Ring to Side Ring 2) | 4.8° | photonics.ru |
| Intramolecular H-bond (O-H···O) distance | 1.75 Å | photonics.ru |
| Intramolecular O···O distance | 2.59 Å | photonics.ru |
Mechanistic Investigations of Biological Activities of 1,3,5 Trihydroxyanthraquinone and Its Analogs
Antimicrobial Activity and Mechanistic Pathways
The antimicrobial potential of anthraquinones, a large class of aromatic compounds derived from the anthracene (B1667546) core, has been a subject of extensive research. nih.govresearchgate.net These compounds, including 1,3,5-Trihydroxyanthraquinone and its structural analogs, are recognized for their activity against a range of microbial pathogens. nih.govresearchgate.net
While specific in vitro studies on the antibacterial efficacy of this compound are not extensively documented in the reviewed literature, the activity of its close structural analogs provides significant insight. The antibacterial spectrum of anthraquinones often includes both Gram-positive and Gram-negative bacteria. nih.gov
Emodin (B1671224) (1,3,8-trihydroxy-6-methylanthraquinone), a well-studied analog, demonstrates broad-spectrum antibacterial activity, notably against Bacillus subtilis and Staphylococcus aureus. nih.gov It has shown significant efficacy against methicillin-resistant S. aureus (MRSA), with a reported Minimum Inhibitory Concentration (MIC) of 4 μg/mL, a potency greater than the control antibiotic oxacillin (B1211168) in that study. nih.gov Other analogs, such as 1,8-dihydroxy-4,5-dinitroanthraquinone (B1665754) (DHDNA), have been identified as active against Gram-positive bacteria, with MIC values of 31.25 µg/mL for S. aureus and 62.5 µg/mL for Enterococcus faecalis. nih.gov Similarly, 1,3-dihydroxy-2-methoxyanthraquinone has shown significant inhibitory action against Staphylococcus aureus with a MIC value of 18.75 μg/mL. eurekaselect.com The antibacterial mechanisms are often similar against both Gram-positive and Gram-negative bacteria. nih.gov
Interactive Table: In Vitro Antibacterial Activity of this compound Analogs
| Compound | Bacterium | MIC (μg/mL) | Reference |
|---|---|---|---|
| Emodin | Methicillin-resistant S. aureus (MRSA) | 4 | nih.gov |
| Emodin | Streptococcus mutans | 500-2000 | nih.gov |
| Aloe Emodin | Escherichia coli | 128-259 | nih.gov |
| Aloe Emodin | Pseudomonas aeruginosa | 128-259 | nih.gov |
| 1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA) | Staphylococcus aureus | 31.25 | nih.gov |
| 1,8-Dihydroxy-4,5-dinitroanthraquinone (DHDNA) | Enterococcus faecalis | 62.5 | nih.gov |
| 1,3-Dihydroxy-2-methoxyanthraquinone | Staphylococcus aureus | 18.75 | eurekaselect.com |
| Digiferrol (an anthraquinone) | Staphylococcus aureus | 9.37 | eurekaselect.com |
The antifungal properties of anthraquinones have been well-established against a variety of pathogenic fungi. nih.govnih.gov An analog, 1,3,8-Trihydroxyanthraquinone, exhibited moderate antifungal activity against Candida albicans and the plant pathogen Pyricularia oryzae, both with a MIC value of 128 μg/mL. nih.gov
Other related anthraquinones isolated from Rheum emodi, including rhein, physcion, aloe-emodin, and chrysophanol (B1684469), have demonstrated antifungal activity against Candida albicans, Cryptococcus neoformans, Trichophyton mentagrophytes, and Aspergillus fumigatus, with MIC values ranging from 25 to 250 μg/mL. nih.gov Emodin has also been specifically noted for its selective activity against the yeast pathogen C. albicans. mdpi.com These findings suggest that the trihydroxyanthraquinone scaffold is a viable candidate for developing new antifungal agents. researchgate.net
Interactive Table: In Vitro Antifungal Activity of this compound Analogs
| Compound | Fungus | MIC (μg/mL) | Reference |
|---|---|---|---|
| 1,3,8-Trihydroxyanthraquinone | Candida albicans | 128 | nih.gov |
| 1,3,8-Trihydroxyanthraquinone | Pyricularia oryzae | 128 | nih.gov |
| Rhein | Candida albicans | 25-250 | nih.gov |
| Physcion | Candida albicans | 25-250 | nih.gov |
| Aloe-emodin | Candida albicans | 25-250 | nih.gov |
| Chrysophanol | Candida albicans | 25-250 | nih.gov |
| Rhein | Aspergillus fumigatus | 25-250 | nih.gov |
The antimicrobial mechanisms of anthraquinones are multifaceted. nih.gov The planar structure of the anthraquinone (B42736) core is a key feature that allows these molecules to intercalate with bacterial DNA, thereby disrupting DNA replication and protein synthesis. researchgate.netdeepdyve.com Other proposed mechanisms include the destruction of the bacterial cell wall, inhibition of biofilm formation, and blockage of cellular energy metabolism. nih.govnih.gov
For instance, emodin is thought to exert its broad-spectrum effects by interfering with DNA or protein synthesis. nih.gov Some anthraquinone derivatives function by disrupting the bacterial cell membrane or inhibiting critical metabolic enzymes. nih.gov Cationic anthraquinone analogs have been shown to disrupt redox processes within bacteria. nih.gov The inhibition of enzymes essential for peptidoglycan synthesis, a critical component of the bacterial cell wall, represents another key target. nih.gov
The antimicrobial potency of anthraquinone derivatives is closely linked to their chemical structure, including the number and position of substituents on the anthraquinone nucleus. nih.govrsc.org
Hydroxyl Groups: The presence and placement of hydroxyl (-OH) groups significantly influence biological activity. researchgate.net While not strictly essential for activity, hydroxylation generally increases the polarity of the molecule, which can lead to more potent antibacterial effects. nih.gov The specific arrangement of hydroxyl groups, as seen in the differences between 1,2,4-trihydroxyanthraquinone (purpurin) and 1,8-dihydroxyanthraquinone (chrysazin), affects potency. mdpi.com
Other Substituents: The addition of other functional groups, such as methyl, methoxy (B1213986), or alkyl chains, also modulates activity. nih.gov For example, the substitution of di-isopentenyl groups can enhance antibacterial activity. nih.gov Conversely, the rigid, planar structure of the anthraquinone core can decrease water solubility, potentially reducing biological activity. nih.gov
Anticancer and Cytotoxic Mechanisms
Anthraquinone derivatives are widely recognized for their potential as anticancer agents, exhibiting cytotoxic effects against various human cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest. nih.govsemanticscholar.org
While direct studies on this compound are limited, a closely related compound, 2-methyl-1,3,5-Trihydroxyanthraquinone, was identified in a screening study as having potential anti-hepatocellular carcinoma activity. researchgate.net The anticancer effects of other analogs are well-documented. For example, 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) inhibits the proliferation of several human cancer cell lines, inducing apoptosis and G2/M phase cell cycle arrest in HeLa cervical cancer cells. nih.gov This G2/M arrest is linked to the p53/p21/Cdc2-cyclin B1 signaling pathway. nih.gov
Another analog, physcion, demonstrates anti-proliferative activity by inducing a G0/G1 phase cell cycle arrest in human breast cancer cells, which is associated with the downregulation of key regulatory proteins like Cyclin D1, Cyclin A, CDK4, and CDK2. nih.govresearchgate.net Synthetic derivatives of 1,3-dihydroxy-9,10-anthraquinone have also shown significant inhibitory activity against a panel of human cancer cell lines, with evidence pointing to apoptosis as the mechanism of cell death. nih.gov Compounds like xanthopurpurin (B15295) (1,3-dihydroxyanthraquinone) and lucidin-ω-methyl ether have shown strong, selective cytotoxicity towards breast cancer cells (MCF7 and MDA-MB-231) at lower concentrations compared to normal cells. nih.gov
Interactive Table: In Vitro Cytotoxic Activity of this compound Analogs
| Compound | Cell Line | Cancer Type | IC50 (μM) | Reference |
|---|---|---|---|---|
| Xanthopurpurin (Compound 4) | MCF7 | Breast Cancer | 15.75 ± 1.00 | nih.gov |
| Xanthopurpurin (Compound 4) | MDA-MB-231 | Breast Cancer | 14.65 ± 1.45 | nih.gov |
| Lucidin-ω-methyl ether (Compound 5) | MCF7 | Breast Cancer | 24.10 ± 1.06 | nih.gov |
| Lucidin-ω-methyl ether (Compound 5) | MDA-MB-231 | Breast Cancer | 13.03 ± 0.33 | nih.gov |
| 2-methyl-1,3,6-trihydroxy-9,10-anthraquinone (MTA) | HeLa | Cervical Cancer | Induces G2/M arrest | nih.gov |
Induction of Apoptosis and Autophagy Pathways (in vitro studies)
The induction of programmed cell death, including apoptosis and autophagy, is a hallmark of many anticancer agents. While direct and extensive research on the induction of these pathways by this compound is not abundant in the available literature, the broader class of anthraquinones, to which it belongs, is known to modulate these processes.
Anthraquinone derivatives such as emodin, aloe-emodin, and chrysophanol have been reported to trigger apoptosis in various cancer cell lines. This is often characterized by classic apoptotic features such as DNA fragmentation, activation of caspases, and regulation of pro- and anti-apoptotic proteins. For instance, some flavonoids, another class of natural compounds, have been shown to induce apoptosis by shifting the Bax:Bcl-2 ratio in favor of apoptosis mdpi.com.
Autophagy, a cellular self-digestion process, has a dual role in cancer, acting as either a pro-survival or a pro-death mechanism depending on the cellular context and the nature of the therapeutic agent. Several natural compounds, including some anthraquinones, are known to induce autophagy. For example, chrysophanol has been observed to induce autophagy in oral squamous cell carcinoma cells researchgate.net. The interplay between apoptosis and autophagy is complex; in some cases, inhibiting autophagy can enhance apoptosis, suggesting a cytoprotective role for autophagy researchgate.netfrontiersin.org. Conversely, some compounds can induce autophagic cell death frontiersin.orgnih.gov. The molecular mechanisms often involve key signaling pathways such as the PI3K/Akt/mTOR pathway, which is a central regulator of both cell growth and autophagy researchgate.netnih.govnih.gov. Natural compounds have been shown to modulate this pathway, thereby influencing cancer cell fate nih.gov.
While these findings for related compounds are informative, specific studies detailing the induction of apoptosis and autophagy by this compound, including the morphological and molecular markers, are needed to fully elucidate its cellular effects.
Molecular Targets and Protein Interactions (e.g., B-Raf kinase, β-catenin, MDM2-p53, KRAS, PI3K-AKT signaling pathway, topoisomerases, DNA)
Recent research has begun to shed light on the potential molecular targets of this compound, also known as anthragallol (B1665116), and its closely related analogs. A network pharmacology study identified anthragallol as a promising anticancer constituent from the plant Rubia tinctorum. This computational analysis predicted interactions with several key proteins involved in cancer progression dntb.gov.uaresearchgate.net.
Predicted Molecular Targets of Anthragallol A network pharmacology study predicted that anthragallol may interact with the following cancer-related targets:
Phospholipase C Gamma 1 (PLCG1): A key enzyme in signal transduction.
B-cell lymphoma 2 (BCL2): A critical anti-apoptotic protein.
Cytochrome P450 1B1 (CYP1B1): An enzyme involved in the metabolism of various compounds, including carcinogens.
Estrogen Receptor 2 (ESR2): A nuclear hormone receptor.
Molecular docking studies further suggested that anthragallol forms stable interactions with the active sites of PLCG1, CYP1B1, and ESR2 dntb.gov.ua.
Furthermore, research on rubrofusarin (B1680258), a closely related methoxy derivative of nor-rubrofusarin (this compound is a precursor to nor-rubrofusarin), has identified a significant molecular target. Rubrofusarin demonstrated complete inhibition of human DNA topoisomerase II-α at a concentration of 120 µM, an activity comparable to the established anticancer drug etoposide (B1684455) physionet.org. Topoisomerases are crucial enzymes that manage the topology of DNA during replication and transcription, making them important targets for cancer chemotherapy physionet.org.
While these findings point to potential mechanisms of action, direct experimental evidence confirming the interaction of this compound with other key cancer-related proteins and pathways such as B-Raf kinase, β-catenin, the MDM2-p53 interaction, KRAS, and the PI3K-AKT signaling pathway is not yet well-documented in the available scientific literature. The PI3K/AKT pathway is a critical regulator of cell growth, proliferation, and survival, and its deregulation is common in many cancers nih.govnih.gov. Similarly, the Wnt/β-catenin signaling pathway is crucial in development and is often dysregulated in cancer kegg.jpnih.gov. The interaction between MDM2 and the tumor suppressor p53 is another critical target for cancer therapy, as inhibiting this interaction can reactivate p53's tumor-suppressing functions nih.gov. Further research is required to determine if this compound directly modulates these specific pathways.
Table 1: Potential Molecular Targets of this compound (Anthragallol) and Related Compounds
| Compound | Molecular Target | Method of Identification | Reported Effect |
|---|---|---|---|
| Anthragallol (this compound) | PLCG1, BCL2, CYP1B1, ESR2 | Network Pharmacology & Molecular Docking | Predicted stable binding interaction dntb.gov.uaresearchgate.net |
| Rubrofusarin (related compound) | Human DNA Topoisomerase II-α | In vitro enzyme assay | Complete inhibition at 120 µM physionet.org |
In vivo Efficacy Studies in Animal Models (excluding human clinical trials)
The evaluation of a compound's effectiveness in a living organism is a critical step in drug development. This is typically achieved through in vivo efficacy studies using animal models of disease, such as cancer. These models, which can include carcinogen-induced tumors or xenografts of human cancer cell lines in immunocompromised mice, allow researchers to assess a compound's ability to inhibit tumor growth and progression in a complex biological system.
Despite the promising in vitro findings and computational predictions for this compound and its analogs, there is currently a lack of published in vivo efficacy studies specifically for this compound in animal models of cancer. Such studies would be essential to validate the anticancer potential of this compound and to determine its therapeutic window and potential for further development.
Anti-parasitic Activity and Mechanism of Action
Inhibition of Protozoan Parasites (e.g., Trypanosoma brucei) (in vitro studies)
Protozoan parasites of the genus Trypanosoma are the causative agents of human African trypanosomiasis (sleeping sickness), a devastating disease in sub-Saharan Africa. The need for new, safer, and more effective drugs is urgent due to the limitations of current therapies. Natural products are a promising source of new anti-parasitic agents.
While specific data on the inhibitory activity of this compound against Trypanosoma brucei is limited, studies on closely related anthraquinone derivatives have shown significant trypanocidal activity. For instance, a synthetic analog, 1,4,5-trihydroxyanthraquinone (B1223134), demonstrated noteworthy in vitro activity against T. brucei nih.gov. Other classes of compounds, such as certain phenolic acids and fluoroquinolones, have also been shown to inhibit the growth of these parasites in vitro nih.gov. The activity of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit parasite growth by 50%.
Molecular Targets (e.g., trypanothione (B104310) reductase) and Binding Affinity
A key molecular target in Trypanosoma is the enzyme trypanothione reductase (TR). This enzyme is central to the parasite's unique thiol-based redox system, which protects it from oxidative stress generated by the host's immune system. Importantly, TR is absent in humans, who rely on glutathione (B108866) reductase, making TR an attractive and selective target for drug development.
Molecular docking studies have been employed to investigate the binding of anthraquinone derivatives to the active site of TR. A study on 1,4,5-trihydroxyanthraquinone, a close analog of this compound, performed molecular docking to analyze its mode of interaction with the active site of trypanothione reductase, suggesting a good binding affinity with the receptor protein nih.gov. This indicates that the anthraquinone scaffold is a viable starting point for designing TR inhibitors. Various substrate analogs and other small molecules have been shown to competitively inhibit TR, with inhibition constants (Ki) in the micromolar range.
Selectivity Profile against Parasitic vs. Mammalian Cell Lines (in vitro)
An essential characteristic of any potential anti-parasitic drug is its selectivity; it must be toxic to the parasite while having minimal effect on mammalian cells. This is often expressed as a selectivity index (SI), which is the ratio of the compound's cytotoxicity against a mammalian cell line (e.g., human embryonic kidney cells, HEK293) to its activity against the parasite. A higher SI value indicates greater selectivity and a more promising therapeutic profile.
The study on 1,4,5-trihydroxyanthraquinone reported that the compound possessed "reasonable selectivity against human cell lines" in addition to its trypanocidal activity nih.gov. While a specific SI value was not provided, this qualitative assessment is encouraging. For a compound to be considered a promising lead for anti-trypanosomal drug development, a high selectivity index is crucial.
Table 2: Summary of Anti-parasitic Activity Data for a Related Anthraquinone
| Compound | Parasite | Activity | Molecular Target | Selectivity |
|---|---|---|---|---|
| 1,4,5-Trihydroxyanthraquinone (analog) | Trypanosoma brucei | Noteworthy in vitro activity nih.gov | Trypanothione Reductase (predicted via molecular docking) nih.gov | Reasonable selectivity against human cell lines nih.gov |
Anti-inflammatory Pathways
The anti-inflammatory effects of this compound and its analogs are attributed to their ability to modulate key signaling pathways and inhibit the production of inflammatory mediators. These compounds have been investigated in various cellular models to elucidate their mechanisms of action.
Inhibition of Inflammatory Mediators (e.g., nitric oxide production in macrophages) (in vitro assays)
A crucial aspect of the anti-inflammatory response of hydroxyanthraquinones is the inhibition of nitric oxide (NO) production in macrophages. nih.govnih.gov Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. nih.gov In vitro assays using macrophage cell lines, such as murine RAW 264.7 cells, are commonly employed to assess the NO inhibitory potential of these compounds. nih.govfrontiersin.org
While direct data on this compound is limited, studies on its analogs provide significant insights. For instance, purpurin (B114267) (1,2,4-trihydroxyanthraquinone) has been shown to inhibit nitric oxide generation in RAW 264.7 macrophage cells. nih.gov The anti-inflammatory activity of many natural compounds is often linked to their ability to suppress NO production in lipopolysaccharide (LPS)-stimulated macrophages. frontiersin.orgmdpi.com The mechanism often involves the downregulation of iNOS expression, which is controlled by transcription factors like NF-κB. mdpi.comresearchgate.net
Interactive Table: Inhibition of Nitric Oxide Production by Anthraquinone Analogs
| Compound | Cell Line | Stimulant | Key Findings | Reference |
|---|---|---|---|---|
| Purpurin (1,2,4-Trihydroxyanthraquinone) | RAW 264.7 | LPS | Inhibition of nitric oxide generation. nih.gov | nih.gov |
| Thymoquinone (B1682898) | BV2 microglia | LPS | Inhibited iNOS protein levels. | researchgate.net |
| Hesperetin | BV-2 microglial cells | LPS | Reduced NO production. | nih.gov |
Cellular Models for Anti-inflammatory Assessment
The evaluation of the anti-inflammatory properties of this compound and its analogs relies on various cellular models that mimic inflammatory conditions. Murine macrophage-like cell lines, such as RAW 264.7 and P388D.1, are extensively used. nih.gov These cells, when stimulated with agents like lipopolysaccharide (LPS), produce a range of inflammatory mediators, providing a robust system to test the efficacy of anti-inflammatory compounds. nih.gov
Human keratinocyte cell lines, such as HaCaT cells, are also employed, particularly for studying skin inflammation. Stimulation with a combination of tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ) can induce an inflammatory response in these cells, making them a suitable model to assess the effects of compounds on inflammatory skin conditions.
Antioxidant Mechanisms
The antioxidant properties of this compound and its analogs are a cornerstone of their biological activities, contributing significantly to their anti-inflammatory effects. These mechanisms involve direct scavenging of free radicals and modulation of endogenous antioxidant systems.
Free Radical Scavenging Capabilities (in vitro assays)
The ability of hydroxyanthraquinones to scavenge free radicals is a key indicator of their antioxidant potential. This activity is commonly evaluated using in vitro assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay. nih.gove3s-conferences.orgnih.gov
The antioxidant capacity of these compounds is closely related to their chemical structure, particularly the number and position of hydroxyl groups. nih.govresearchgate.net For instance, purpurin (1,2,4-trihydroxyanthraquinone) has demonstrated potent scavenging activity against DPPH and ABTS radicals. nih.gov The presence of multiple hydroxyl groups enhances the ability of the molecule to donate hydrogen atoms, thereby neutralizing free radicals. nih.gov
Interactive Table: Free Radical Scavenging Activity of Anthraquinone Analogs and Related Compounds
| Compound/Extract | Assay | Key Findings | Reference |
|---|---|---|---|
| Purpurin (1,2,4-Trihydroxyanthraquinone) | DPPH, ABTS | Exhibited the highest antioxidative activity among the tested anthraquinones. nih.gov | nih.gov |
| Macaranga hypoleuca ethyl acetate (B1210297) fraction | DPPH, ABTS | Showed high antioxidant activity with low IC50 values. e3s-conferences.orgresearchgate.net | e3s-conferences.orgresearchgate.net |
| Vaccinium bracteatum Thunb. leaves extract | DPPH, ABTS | Demonstrated strong antioxidant activities. openagrar.de | openagrar.de |
Modulation of Endogenous Antioxidant Enzyme Systems (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione Peroxidase)
Beyond direct radical scavenging, this compound and its analogs can exert antioxidant effects by modulating the activity of endogenous antioxidant enzymes. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), form the first line of defense against oxidative stress. nih.gov
Studies on various natural compounds have shown that they can enhance the expression and activity of these enzymes. For example, certain compounds can increase the levels of SOD, which catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide. researchgate.net Subsequently, CAT and GPx are responsible for the detoxification of hydrogen peroxide. nih.gov The ability to bolster these enzymatic defenses is a significant mechanism by which these compounds protect cells from oxidative damage.
Activation of Transcription Factors (e.g., Nrf2/Keap1 pathway, NF-κB pathway)
The protective effects of this compound and its analogs are also mediated through the regulation of key transcription factors that control inflammatory and antioxidant responses.
The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is a critical regulator of cellular antioxidant defenses. nih.gov Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it induces the expression of a wide array of antioxidant and cytoprotective genes. nih.govelsevierpure.com Several natural compounds have been shown to activate the Nrf2 pathway, thereby enhancing the cell's capacity to counteract oxidative damage. researchgate.netnih.gov For example, thymoquinone has been reported to activate Nrf2/ARE signaling, leading to increased expression of downstream targets like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). mdpi.comresearchgate.net
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. frontiersin.org Inhibition of the NF-κB signaling cascade is a key mechanism for the anti-inflammatory activity of many phytochemicals. nih.gov Compounds that can suppress the activation of NF-κB prevent the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and iNOS. mdpi.com The interplay between Nrf2 activation and NF-κB inhibition is a crucial aspect of the therapeutic potential of these compounds, as Nrf2 can negatively regulate the NF-κB pathway. frontiersin.org
Other Documented Biological Activities and Their Underlying Mechanisms (e.g., neuroprotective, hepatoprotective)
Beyond the extensively studied areas of biological activity, this compound and its analogs have demonstrated potential in other significant therapeutic areas, notably in neuroprotection and hepatoprotection. These activities are primarily attributed to their antioxidant, anti-inflammatory, and modulatory effects on various cellular signaling pathways. This section delves into the documented neuroprotective and hepatoprotective activities of these compounds and the intricate mechanisms that underpin these effects.
Anthraquinones, as a class of compounds, have been recognized for their therapeutic potential in a range of central nervous system (CNS) diseases, including cerebral ischemic stroke, Alzheimer's disease, and brain tumors. nih.govnih.gov The neuroprotective effects of these compounds are largely linked to their ability to counteract oxidative stress, reduce inflammation, and modulate pathways involved in neuronal cell death.
An analog of this compound, 1,3,8-trihydroxy-9,10-anthraquinone , has been shown to protect mouse hippocampal neuronal cells (HT22) from glutamate-induced cell death. The protective mechanism involves the inhibition of reactive oxygen species (ROS) production, a decrease in calcium ion (Ca²⁺) influx, and the prevention of lipid peroxidation. Furthermore, this analog and 3,8-dihydroxy-1-methoxy-9,10-anthraquinone effectively suppressed neuroinflammation in mouse-derived microglial cells (BV2) by reducing the production of nitric oxide, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).
Another related compound, 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) , a lipophilic phenolic agent, has demonstrated neuroprotective effects against cerebral ischaemia/reperfusion injury. nih.gov Its mechanism of action involves the activation of the Nrf2/HO-1 pathway, a critical signaling cascade in the cellular defense against oxidative stress. nih.gov HTHQ treatment was found to decrease infarct volume, reduce neurological deficits, mitigate oxidative stress, and inhibit neuronal apoptosis. nih.gov In vitro studies using PC12 cells further confirmed that HTHQ's protective effects against hypoxia/reperfusion-induced oxidative stress and apoptosis are dependent on the Nrf2 pathway. nih.gov
The neuroprotective potential of anthraquinone analogs also extends to the inhibition of enzymes implicated in neurodegenerative diseases. For instance, helminthosporin (3-methyl-1,5,8-trihydroxyanthraquinone) , has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme targeted in the management of Alzheimer's disease. nih.gov Its inhibitory activity is attributed to the specific positioning of its hydroxyl groups, which allows for key interactions within the enzyme's active site. nih.gov
Table 1: Neuroprotective Mechanisms of this compound Analogs
| Compound/Analog | Model System | Key Mechanistic Findings |
|---|---|---|
| 1,3,8-trihydroxy-9,10-anthraquinone | Mouse hippocampal neuronal cells (HT22) | Inhibition of ROS production, Ca²⁺ influx, and lipid peroxidation. nih.gov |
| 3,8-dihydroxy-1-methoxy-9,10-anthraquinone | Mouse-derived microglial cells (BV2) | Reduction of nitric oxide, IL-6, and TNF-α production. nih.gov |
| 1-O-Hexyl-2,3,5-trimethylhydroquinone (HTHQ) | In vivo cerebral ischaemia/reperfusion; PC12 cells | Activation of the Nrf2/HO-1 pathway, decreased oxidative stress and apoptosis. nih.gov |
| Helminthosporin (3-methyl-1,5,8-trihydroxyanthraquinone) | Enzyme inhibition assays | Potent inhibitor of acetylcholinesterase (AChE). nih.gov |
The liver, a central organ for metabolism and detoxification, is susceptible to injury from various toxins and oxidative stress. Several natural compounds, including anthraquinones, have been investigated for their ability to protect the liver. nih.gov The hepatoprotective effects of anthraquinones are often linked to their antioxidant properties and their ability to modulate inflammatory and fibrotic pathways. nih.govnih.gov
While direct studies on the hepatoprotective mechanisms of this compound are limited, research on total anthraquinone fractions from plants like rhubarb has provided valuable insights. These fractions have demonstrated the ability to protect liver cells from damage induced by toxins such as carbon tetrachloride (CCl₄). nih.gov The protective mechanisms include the restoration of normal serum enzyme levels (e.g., ALT, AST), reduction of oxidative stress, and preservation of normal liver tissue structure. nih.govnih.gov
The underlying mechanisms for the hepatoprotective actions of anthraquinones involve the regulation of several key cellular processes. They have been shown to alleviate acute liver injury by modulating inflammation, oxidative stress, and fibrotic disorders. nih.gov For instance, some anthraquinones can reduce lipid peroxidation and promote the decomposition of collagen, thereby preventing the progression of liver fibrosis. nih.gov
It is important to note that while many anthraquinones exhibit hepatoprotective effects, some, like emodin and physcion, have been reported to induce liver toxicity at high doses through mechanisms such as the induction of endoplasmic reticulum stress and mitochondrial dysfunction. frontiersin.org This underscores the importance of the specific chemical structure in determining the biological effect of an anthraquinone.
Table 2: Hepatoprotective Mechanisms of Anthraquinones
| Compound/Fraction | Model System | Key Mechanistic Findings |
|---|---|---|
| Total Anthraquinone Fraction from Rhubarb | Rat hepatocytes; CCl₄-intoxicated rats | Restoration of serum enzyme levels, reduction of oxidative stress, preservation of normal liver morphology. nih.gov |
| Rhubarb Anthraquinones | Rats with acute liver injury | Regulation of inflammation, oxidative stress, and fibrosis; reduction of lipid peroxidation and promotion of collagen decomposition. nih.gov |
Computational Chemistry and in Silico Approaches in 1,3,5 Trihydroxyanthraquinone Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a cornerstone of computational drug discovery, enabling the prediction of the preferred orientation of a ligand when bound to a target protein. This technique is instrumental in understanding the binding modes and affinities that govern the biological activity of compounds like 1,3,5-Trihydroxyanthraquinone.
While direct molecular docking studies on this compound are not extensively documented in publicly available research, studies on closely related anthraquinone (B42736) derivatives provide valuable insights into their potential interactions with various biological targets. For instance, a study on 1,5,7-trihydroxy-3-hydroxy methyl anthraquinone , an analog of this compound, investigated its antimicrobial properties through molecular docking. nih.gov This research demonstrated the compound's potential to inhibit key bacterial enzymes such as TtgR, topoisomerase IV, and AmpC β-lactamase, with low docking energies indicating favorable binding. nih.gov
Similarly, molecular docking simulations of rubrofusarin (B1680258) , another related compound, have been conducted to explore its inhibitory potential against enzymes like protein tyrosine phosphate (B84403) 1B (PTP1B) and human monoamine oxidase A (hMAO-A). researchgate.net These studies revealed tight binding of rubrofusarin within the catalytic and allosteric sites of these enzymes, highlighting the specific interactions that contribute to its inhibitory activity. researchgate.net
In the context of antifouling applications, molecular docking has been used to assess the binding of various anthraquinones to the LuxP protein in Vibrio carchariae, a key component in bacterial quorum sensing. nih.govnih.gov This research helps in identifying anthraquinone-based compounds that can disrupt bacterial communication and prevent biofilm formation. nih.govnih.gov
These examples underscore the power of molecular docking to elucidate the ligand-target interactions of anthraquinone derivatives. The insights gained from these studies, such as binding energies and specific amino acid interactions, are crucial for understanding their mechanism of action and for the rational design of more effective therapeutic agents.
| Compound | Target Protein(s) | Key Findings | Reference(s) |
| 1,5,7-Trihydroxy-3-hydroxy methyl anthraquinone | TtgR, Topoisomerase IV, AmpC β-lactamase | Low docking energy suggesting good binding affinity and potential as an antimicrobial agent. | nih.gov |
| Rubrofusarin | Protein Tyrosine Phosphate 1B (PTP1B), Human Monoamine Oxidase A (hMAO-A) | Tight binding in catalytic and allosteric sites, indicating inhibitory potential. | researchgate.net |
| Various Anthraquinones | LuxP protein (Vibrio carchariae) | Identification of potential anti-fouling agents by predicting binding to a key quorum-sensing protein. | nih.govnih.gov |
| 1,4-Dihydroxyanthraquinone Derivatives | Trypanothione (B104310) reductase | Good binding affinity within the active site, suggesting potential as anti-trypanosomal agents. | benthamdirect.com |
Pharmacophore Modeling for Activity Prediction and Lead Optimization
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. This method is invaluable for virtual screening of large compound libraries and for guiding the optimization of lead compounds.
For the anthraquinone class of compounds, pharmacophore modeling has been applied to discover novel bioactive agents. For example, in the search for new anti-fouling agents, structure-based pharmacophore models have been developed from the interactions of anthraquinone derivatives with the LuxP protein. nih.gov These models, comprising features like hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions, serve as 3D queries to screen databases for compounds with similar properties, potentially leading to the discovery of new and more potent anti-fouling compounds. nih.govnih.gov
The process typically involves:
Feature Identification: Defining the key chemical features of a known active molecule or the interaction patterns in a protein's active site. nih.gov These features can include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. targetmol.com
Model Generation: Creating a 3D arrangement of these features that represents the essential geometry for biological activity. wikipedia.orgnih.gov
Database Screening: Using the generated pharmacophore model as a filter to search large chemical databases for molecules that match the model. researchgate.netmdpi.com
Lead Optimization: Guiding the chemical modification of a lead compound to better fit the pharmacophore model, thereby enhancing its activity.
This approach allows for the efficient exploration of chemical space to identify novel compounds with desired biological activities, a strategy that could be effectively applied to discover new applications for this compound and its derivatives.
Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics
Molecular dynamics (MD) simulations offer a dynamic perspective on ligand-protein interactions, providing insights into the conformational stability of the complex and the dynamic behavior of the ligand in the binding site over time. nih.govnih.gov This technique complements the static view provided by molecular docking and is crucial for a more accurate understanding of the binding process.
In the context of anthraquinone research, MD simulations have been employed to validate docking results and to assess the stability of ligand-protein complexes. For instance, in a study of anthraquinone derivatives as inhibitors of phosphoglycerate mutase 1 (PGAM1), MD simulations were performed on the docked complexes. researchgate.netnih.gov The simulations, typically run for tens of nanoseconds, revealed that the inhibitors remained stably bound within the active site of PGAM1, confirming the interactions predicted by molecular docking. researchgate.netnih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms are often monitored during the simulation to assess the stability of the system. mdpi.comnih.gov
While specific MD simulation studies on this compound are not widely reported, the methodology is broadly applicable. An MD simulation of a this compound-protein complex would involve:
System Setup: Placing the docked complex in a simulated physiological environment, including water molecules and ions.
Simulation: Calculating the forces between all atoms in the system and solving the equations of motion to track their movements over time.
Such simulations can reveal whether the initial binding pose predicted by docking is maintained over time and can highlight the flexibility of both the ligand and the protein, providing a more realistic picture of the molecular recognition process. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov These models are valuable for predicting the activity of new, untested compounds and for understanding which molecular properties are important for a desired biological effect.
For anthraquinone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. In a study on anthraquinone derivatives as telomerase inhibitors, a 3D-QSAR model was developed that showed good predictive power. ebi.ac.uk Similarly, for anthraquinone-based inhibitors of PGAM1, 3D-QSAR models were generated that provided insights into the structure-activity relationships of these compounds. researchgate.netnih.gov
A typical QSAR study involves the following steps:
Data Set Preparation: A collection of compounds with known biological activities is compiled. This set is usually divided into a training set for model development and a test set for model validation.
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive ability of the model is assessed using the test set and various statistical metrics.
While a specific QSAR model for this compound has not been detailed in the literature, this approach could be used to predict its activity in various biological assays, provided a suitable dataset of related compounds is available. The insights from such a model could guide the design of new this compound analogs with enhanced potency.
| Concept | Description |
| Training Set | A set of compounds with known activities used to build the QSAR model. |
| Test Set | An independent set of compounds used to evaluate the predictive performance of the QSAR model. |
| Molecular Descriptors | Numerical values that represent the chemical and physical properties of a molecule. |
| CoMFA/CoMSIA | 3D-QSAR techniques that use steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA) to correlate structure with activity. |
| Predictive Power | The ability of a QSAR model to accurately predict the activity of compounds not used in its development. |
Network Pharmacology for Multi-Target and Systems-Level Analysis
Network pharmacology is an emerging field that investigates the complex interactions between drugs, targets, and diseases from a network perspective. nih.govnih.gov This approach is particularly well-suited for understanding the polypharmacology of natural products, which often act on multiple targets simultaneously to produce their therapeutic effects. nih.govchemrxiv.org
For a compound like this compound, network pharmacology can be used to construct and analyze a "drug-target-disease" network. nih.gov This process typically involves:
Target Prediction: Identifying potential protein targets of the compound using various computational methods, including docking and literature mining.
Network Construction: Building a network that connects the compound to its predicted targets, and these targets to associated diseases and biological pathways.
Network Analysis: Analyzing the topology of the network to identify key nodes (hubs) and pathways that are significantly affected by the compound.
While specific network pharmacology studies on this compound are limited, research on other natural products and traditional medicines demonstrates the power of this approach. nih.govnih.govnih.govnih.gov For example, network pharmacology has been used to elucidate the multi-target mechanisms of action of various herbal formulas and their active ingredients in treating complex diseases. nih.gov
By applying network pharmacology to this compound, researchers could:
Uncover previously unknown protein targets.
Understand the synergistic effects of targeting multiple pathways.
Predict potential new therapeutic applications for the compound.
Elucidate the molecular basis of its observed biological activities at a systems level.
Virtual Screening Techniques for Identification of Novel Analogs
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. chemrxiv.orgnih.gov This technique is a cost-effective and time-efficient alternative to high-throughput experimental screening.
There are two main types of virtual screening:
Structure-Based Virtual Screening (SBVS): This approach uses the 3D structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity. rsc.org
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of a known active ligand to find other compounds with similar properties (e.g., using pharmacophore models or chemical similarity).
In the context of anthraquinones, virtual screening has been used to identify novel bioactive compounds. For instance, a library of naturally occurring anthraquinones was screened to find potential anti-fouling agents. nih.gov This study used molecular docking to assess the binding of these compounds to the LuxP protein, leading to the identification of several promising candidates. nih.govnih.gov
If this compound were to be used as a starting point for discovering novel analogs, the following virtual screening workflow could be employed:
Library Selection: Choosing a large, diverse library of chemical compounds to screen.
Screening: Applying either SBVS (if a relevant target structure is known) or LBVS (using this compound as the reference) to filter the library.
Hit Selection: Selecting the top-ranking compounds based on docking scores or similarity metrics for further investigation.
Experimental Validation: Testing the selected hits in biological assays to confirm their activity.
This approach can significantly accelerate the discovery of new and improved analogs of this compound with desired therapeutic properties.
Future Research Directions and Translational Perspectives
Development of Novel, Efficient, and Sustainable Synthetic Pathways for 1,3,5-Trihydroxyanthraquinone and its Derivatives
The development of efficient and environmentally friendly methods for synthesizing this compound and its derivatives is a critical area of future research. Traditional synthetic routes often involve harsh conditions and the use of toxic reagents. Modern synthetic chemistry offers opportunities to develop greener and more sustainable alternatives.
Key research focuses in this area include:
Green Catalysis: Investigating the use of solid acid catalysts and aqueous media to facilitate the synthesis of anthraquinone (B42736) derivatives. researchgate.nettandfonline.comresearchgate.net These methods aim to reduce the reliance on hazardous solvents and reagents, offering a more environmentally benign approach. tandfonline.com For instance, the use of alum (KAl(SO4)2·12H2O) in water has been shown to be an effective and inexpensive catalyst for the synthesis of some anthraquinone derivatives at room temperature. tandfonline.comresearchgate.net
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel. This approach improves efficiency by minimizing purification steps and reducing solvent waste. tandfonline.com
Biocatalysis: Exploring the use of enzymes or whole-cell systems to catalyze the synthesis of this compound. This can lead to highly selective and efficient processes under mild reaction conditions.
| Synthesis Strategy | Key Features | Potential Advantages |
| Green Catalysis | Use of solid acid catalysts, aqueous media. researchgate.nettandfonline.comresearchgate.net | Reduced environmental impact, use of inexpensive and readily available catalysts. tandfonline.com |
| One-Pot Syntheses | Multiple reaction steps in a single vessel. tandfonline.com | Increased efficiency, reduced waste. |
| Biocatalysis | Use of enzymes or microorganisms. | High selectivity, mild reaction conditions. |
In-depth Elucidation of Undiscovered Biosynthetic Enzymes and Regulatory Networks
While the polyketide pathway is the known route for the biosynthesis of many anthraquinones, the specific enzymes and regulatory networks involved in the formation of this compound are not fully understood. Future research should aim to identify and characterize these components.
Priorities for investigation include:
Enzyme Discovery: Identifying the specific polyketide synthases (PKSs), cyclases, and tailoring enzymes responsible for the synthesis of the this compound scaffold.
Regulatory Mechanisms: Uncovering the genetic and environmental factors that regulate the expression of the biosynthetic genes. This includes understanding the role of transcription factors and signaling molecules in controlling the production of the compound. For instance, in other plant secondary metabolite pathways like anthocyanin biosynthesis, the SnRK1 protein kinase acts as a metabolic sensor to repress biosynthesis under energy-depleting conditions. nih.gov Similar regulatory hubs may exist for anthraquinone production.
Metabolic Engineering: Utilizing the knowledge of the biosynthetic pathway to engineer microorganisms or plants for the enhanced production of this compound. This could involve the overexpression of key biosynthetic genes or the knockout of competing pathways. nih.govnih.gov
Discovery and Characterization of New Molecular Targets and Signaling Pathways Affected by this compound
To fully understand the therapeutic potential of this compound, it is crucial to identify its molecular targets and the signaling pathways it modulates.
Future research should focus on:
Target Identification: Employing techniques such as affinity chromatography, mass spectrometry-based proteomics, and computational docking to identify the proteins that directly interact with this compound.
Pathway Analysis: Investigating the downstream effects of these interactions on cellular signaling pathways. This could involve studying changes in protein phosphorylation, gene expression, and metabolite levels. For example, other quinone compounds like Thymoquinone (B1682898) have been shown to modulate pathways such as PI3K/AKT/mTOR and NF-κB. nih.gov
Phenotypic Screening: Utilizing high-throughput screening of cell lines to identify novel biological activities and therapeutic applications for this compound and its derivatives.
Application of Advanced Analytical Techniques for Comprehensive Metabolomic and Interactomic Profiling
The application of advanced analytical techniques is essential for a comprehensive understanding of the biological effects of this compound.
Key technologies and their applications include:
Metabolomics: Using platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to obtain a global profile of the metabolic changes induced by the compound in cells or organisms. nih.govnih.gov This can provide insights into its mechanism of action and potential off-target effects. nih.gov
Interactomics: Employing techniques such as yeast two-hybrid screening and co-immunoprecipitation coupled with mass spectrometry to map the protein-protein interaction networks that are perturbed by this compound.
Imaging Mass Spectrometry: Visualizing the spatial distribution of this compound and its metabolites within tissues and cells, providing valuable information about its bioavailability and target engagement. nih.gov
| Analytical Technique | Application in this compound Research |
| Metabolomics (MS, NMR) | Comprehensive profiling of metabolic changes induced by the compound. nih.govnih.gov |
| Interactomics | Mapping of protein-protein interaction networks affected by the compound. |
| Imaging Mass Spectrometry | Visualization of the compound and its metabolites in tissues and cells. nih.gov |
Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization of Anthraquinone Scaffolds
Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate the discovery and optimization of new drug candidates. nih.govresearchgate.net
These computational approaches can be applied to:
De Novo Design: Using generative models to design novel anthraquinone derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net These models can learn the complex relationships between chemical structure and biological activity to propose new molecules. researchgate.net
QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries.
Predictive Toxicology: Using AI algorithms to predict the potential toxicity and adverse effects of new anthraquinone derivatives, helping to prioritize the most promising candidates for further development.
Exploration of Material Science Applications for this compound
The unique photophysical and electrochemical properties of the anthraquinone core suggest that this compound and its derivatives may have applications in material science.
Potential areas for investigation include:
Organic Electronics: Anthraquinones are being explored as sustainable materials for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). rsc.org The specific substitution pattern of this compound could be investigated for its electronic properties.
Sensors: Developing chemosensors based on the ability of the hydroxyl and quinone groups to interact with specific analytes.
Dyes and Pigments: Investigating the use of this compound as a natural and sustainable colorant, building on the historical use of other anthraquinones as dyes.
Q & A
Q. What are the established synthetic routes for 1,3,5-Trihydroxyanthraquinone, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves Friedel-Crafts acylation or hydroxylation of anthraquinone precursors. For example, anthraquinone derivatives can be synthesized via sequential hydroxylation using sulfuric acid and boric acid as catalysts under controlled temperatures (60–80°C). Optimization includes adjusting stoichiometry (e.g., molar ratios of hydroxylating agents) and reaction time (12–24 hours). Post-synthesis purification employs column chromatography (silica gel, eluent: dichloromethane/methanol) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR (DMSO-d6 solvent) confirm hydroxyl group positions and aromatic proton environments.
- HPLC : Reverse-phase C18 columns (mobile phase: acetonitrile/water with 0.1% formic acid) assess purity (>98%) and detect trace impurities.
- Mass Spectrometry : High-resolution LC-MS (ESI+ mode) validates molecular weight (MW: 270.22 g/mol) and fragmentation patterns.
- UV-Vis Spectroscopy : Absorption maxima at 254 nm and 410 nm confirm anthraquinone conjugation .
Advanced Research Questions
Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound in soil ecosystems?
- Methodological Answer :
- Soil Microcosm Setup : Spike uncontaminated loam soil (pH 7–8, 8–10% organic matter) with this compound (100–1000 mg/kg). Use sterile controls to distinguish biotic/abiotic degradation .
- Metabolite Tracking : Extract soil samples at intervals (e.g., 7, 14, 30 days) and analyze via LC-MS/MS for hydroxylated or ring-cleavage products.
- Microbial Community Analysis : Perform 16S rDNA sequencing (PCR-DGGE or Illumina) to identify bacteria (e.g., Pseudomonas spp.) associated with degradation .
Q. What strategies are recommended for resolving contradictory data in studies measuring the antioxidant activity of this compound?
- Methodological Answer :
- Standardized Assays : Use DPPH/ABTS radical scavenging assays with controlled pH (7.4) and temperature (25°C). Normalize results to Trolox equivalents.
- Control Variables : Document solvent effects (e.g., DMSO vs. ethanol), sample preparation (sonication time), and light exposure, which influence redox activity.
- Cross-Validation : Compare results with structurally related anthraquinones (e.g., emodin or chrysophanol) to identify structure-activity trends .
Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., human topoisomerase II). Set grid parameters to cover active sites.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Analyze hydrogen bonds (e.g., hydroxyl groups with Glu/Arg residues).
- QSAR Models : Correlate substituent positions (meta vs. para hydroxyls) with inhibitory activity using regression analysis .
Methodological Best Practices
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
